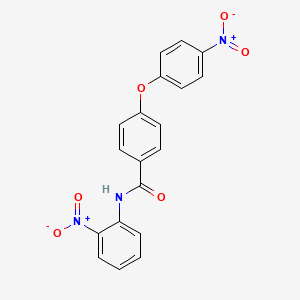

4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide

Description

Properties

IUPAC Name |

4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O6/c23-19(20-17-3-1-2-4-18(17)22(26)27)13-5-9-15(10-6-13)28-16-11-7-14(8-12-16)21(24)25/h1-12H,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNMWCCXSKLFFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide typically involves the following steps:

Nitration: The nitration of phenol derivatives to introduce nitro groups.

Coupling Reaction: The coupling of 4-nitrophenol with 2-nitroaniline to form the desired benzamide compound.

The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and coupling agents such as dicyclohexylcarbodiimide (DCC) for the amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products

Reduction: The major products of reduction would be the corresponding amines.

Substitution: Depending on the substituent introduced, products could include halogenated or sulfonated derivatives of the original compound.

Scientific Research Applications

4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro groups can participate in redox reactions, while the amide bond provides structural stability and potential hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs include:

Key Observations :

- Crystallography : The bromo analog (4-bromo-N-(2-nitrophenyl)benzamide) exhibits a dihedral angle of 2.31° between aromatic rings, favoring planar stacking via π-π interactions. This contrasts with the hydroxyl analog, which adopts a fully planar conformation .

Physicochemical Properties

- Thermal Stability: N-(4-Hydroxyphenyl)-4-nitrobenzamide demonstrates exceptional thermal oxidation stability due to intermolecular hydrogen bonding, a feature less pronounced in nitro-only analogs .

- Solubility : The diphenylethyl substituent in N-(2,2-diphenylethyl)-4-nitrobenzamide increases hydrophobicity, reducing aqueous solubility compared to hydroxyl or methoxy derivatives .

Biological Activity

4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, particularly focusing on its antiviral and anticancer activities.

Chemical Structure and Properties

The compound's structure consists of a benzamide core substituted with nitrophenoxy and nitrophenyl groups. The presence of nitro groups is significant as they often enhance the reactivity and biological activity of organic compounds.

Target Enzymes : Similar compounds have been shown to interact with deubiquitinase (DUB) enzymes, which are crucial in various viral replication processes. The inhibition of these enzymes could lead to antiviral effects by disrupting viral life cycles .

Biochemical Pathways : The compound may also influence protein degradation pathways by affecting key enzymes involved in these processes. Its interactions can lead to either inhibition or activation of specific biomolecules, impacting various cellular functions .

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral potential. A study showed that related compounds had IC50 values ranging from 10.22 to 44.68 μM against viruses such as Adenovirus, HSV-1, and coxsackievirus . The mechanism involves the inhibition of DUB enzymes, which are essential for the replication of these viruses.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A-549 (Lung cancer) | 25.0 | Chromatin condensation |

| MCF-7 (Breast cancer) | 30.5 | Cellular disintegration |

The introduction of electron-withdrawing nitro groups enhances the compound's bioactivity, leading to significant cellular effects such as apoptosis in cancer cells .

Case Studies

- Antiviral Screening : A molecular docking study identified several derivatives with strong binding affinities to DUB enzymes associated with viral infections. The most potent compounds showed considerable antiviral activity, suggesting a promising avenue for drug development against viral pathogens .

- Cytotoxicity Assessment : In a comparative study, the compound was tested against standard chemotherapeutic agents. Results indicated that it could induce apoptosis more effectively than some conventional treatments, highlighting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for 4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound is synthesized via multi-step reactions involving nitro-substituted benzamides and phenoxy intermediates. Key steps include:

- Nitro-group introduction : Controlled nitration using mixed acid (HNO₃/H₂SO₄) under low temperatures (0–5°C) to avoid over-nitration .

- Amide bond formation : Coupling 4-nitrophenoxybenzoyl chloride with 2-nitroaniline using a Schotten-Baumann reaction (aqueous NaOH, dichloromethane solvent) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

- Optimization Strategies : Adjust stoichiometry (1:1.2 molar ratio for amine:acyl chloride), monitor reaction progress via TLC, and use inert atmospheres to prevent hydrolysis .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical for characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.5–8.5 ppm) and confirm nitro/amide functional groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 410.08) .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 71.56° between benzamide and nitrophenyl groups) .

- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1660 cm⁻¹ (amide C=O) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in medicinal chemistry applications?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets .

- In Vitro Assays : Enzymatic inhibition studies (e.g., kinase assays) compare IC₅₀ values against analogs with modified nitro/benzamide groups .

- Crystallographic Overlays : Superimpose the compound’s structure with co-crystallized enzyme inhibitors (e.g., tyrosine kinase) to identify steric/electronic mismatches .

Q. How can researchers identify and validate biological targets for this compound?

- Methodological Answer :

- Target Fishing : Use Chemoproteomics (e.g., affinity chromatography with immobilized compound) to pull down interacting proteins from cell lysates .

- Molecular Docking : Screen against databases like PDB for potential targets (e.g., NADPH oxidase, cytochrome P450) using AutoDock Vina .

- Gene Knockdown/CRISPR : Validate target relevance by observing phenotypic changes (e.g., apoptosis) in target-silenced cell lines .

Q. How should researchers resolve contradictions in bioactivity data between structural analogs (e.g., 4-phenoxy vs. 2-phenoxy variants)?

- Methodological Answer :

- Comparative SAR Studies : Synthesize and test analogs with systematic substitutions (e.g., para vs. ortho nitro positions) under standardized assay conditions .

- Solubility Analysis : Measure logP (octanol/water partition) to assess bioavailability discrepancies; use co-solvents (DMSO/PEG) for poorly soluble analogs .

- Metabolite Profiling : LC-MS/MS identifies degradation products that may explain reduced/inconsistent activity in vitro vs. in vivo .

Q. What methods are used to evaluate the thermodynamic stability of this compound under storage and experimental conditions?

- Methodological Answer :

- DSC/TGA : Differential Scanning Calorimetry (melting point ~210°C) and Thermogravimetric Analysis (decomposition onset >250°C) assess thermal stability .

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (retention time shifts indicate decomposition) .

- Light Sensitivity : Expose to UV (365 nm) and quantify nitro-group reduction using UV-Vis spectroscopy (absorbance at 310 nm) .

Q. What formulation strategies mitigate poor aqueous solubility of this compound for in vivo studies?

- Methodological Answer :

- Nanoemulsions : Prepare using high-pressure homogenization (soybean lecithin, Tween 80) to achieve particle sizes <200 nm .

- Solid Dispersion : Co-precipitate with polyvinylpyrrolidone (PVP K30) via solvent evaporation to enhance dissolution rate .

- Prodrug Design : Synthesize phosphate esters (hydrolyzable in vivo) to improve solubility while maintaining activity .

Notes on Evidence Utilization

- Structural analogs (e.g., ) provide insights into nitro-group positioning and bioactivity trends.

- Synthetic protocols from and are adaptable but require validation due to variability in nitro-aromatic reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.